molecular formula C14H9Cl2NO4 B5523775 (4-Chloro-2-methylphenyl) 2-chloro-4-nitrobenzoate

(4-Chloro-2-methylphenyl) 2-chloro-4-nitrobenzoate

Cat. No.: B5523775
M. Wt: 326.1 g/mol
InChI Key: MISCPAPMTQGHLZ-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl) 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C14H9Cl2NO4 It is a member of the class of benzoates and is known for its unique structural properties, which include a chloro and nitro group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenyl) 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with 4-chloro-2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl) 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-methylphenyl) 2-chloro-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl) 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups may also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenol
  • 2-Chloro-4-nitrobenzoic acid
  • 4-Chloro-2-methylphenoxyacetic acid

Uniqueness

(4-Chloro-2-methylphenyl) 2-chloro-4-nitrobenzoate is unique due to the presence of both chloro and nitro groups on the benzoate moiety, which imparts distinct reactivity and potential biological activities. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

(4-chloro-2-methylphenyl) 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c1-8-6-9(15)2-5-13(8)21-14(18)11-4-3-10(17(19)20)7-12(11)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISCPAPMTQGHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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